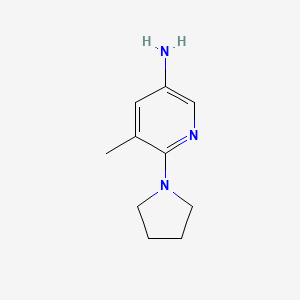

5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-pyrrolidin-1-ylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8-6-9(11)7-12-10(8)13-4-2-3-5-13/h6-7H,2-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLQRPYUSMHTND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Methyl 6 Pyrrolidin 1 Yl Pyridin 3 Amine

Retrosynthetic Analysis Strategies

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine, several disconnection strategies can be envisioned.

A primary approach focuses on functional group interconversion and the formation of carbon-nitrogen bonds on a pre-existing pyridine (B92270) core. The most logical disconnections are the C-N bonds of the 3-amino and 6-pyrrolidinyl groups.

Disconnection A (C6-N Bond): This pathway involves disconnecting the pyrrolidine (B122466) ring from the pyridine core. This suggests a reaction between a 6-halo-5-methylpyridin-3-amine derivative and pyrrolidine, typically via a nucleophilic aromatic substitution (SNAr) or a transition metal-catalyzed coupling reaction. The precursor, a substituted 3-aminopyridine (B143674), becomes the key intermediate.

Disconnection B (C3-N Bond): This strategy involves the introduction of the 3-amino group at a late stage. A common method for this is the reduction of a nitro group. This leads to a 5-methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine intermediate. This intermediate could, in turn, be synthesized via the C6-N bond formation mentioned in Disconnection A, starting from a 6-halo-5-methyl-3-nitropyridine.

A more fundamental retrosynthetic approach involves breaking the pyridine ring itself, leading to acyclic precursors. This aligns with classical pyridine syntheses like the Hantzsch or Chichibabin methods. These routes would involve constructing the substituted pyridine ring from smaller, non-cyclic building blocks in a condensation reaction.

Classical Synthetic Approaches for Pyridine Amine Derivatives

Classical methods for pyridine synthesis rely on the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the heterocyclic ring. wikipedia.org While powerful, achieving the specific substitution pattern of the target molecule can be challenging.

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org

To apply this to the target molecule, one would need to select precursors that introduce the required methyl, amino, and pyrrolidinyl substituents at the correct positions. This could involve using a β-aminocrotonate derivative as one of the carbonyl components to install the amino group. However, the Hantzsch synthesis classically produces symmetrically substituted pyridines (at the 2,6 and 3,5 positions), and while modifications for unsymmetrical products exist, achieving the 3,5,6-trisubstitution pattern of the target compound directly is complex and often results in low yields or mixtures of isomers. wikipedia.orgresearchgate.net

The Chichibabin pyridine synthesis, first reported in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org It is a versatile method for producing substituted pyridines, often conducted at high temperatures over a heterogeneous catalyst like alumina (B75360) or silica (B1680970). wikipedia.orgchemistnotes.com The reaction proceeds through a series of aldol (B89426) condensations, Michael additions, and imine formations. wikipedia.org

Synthesizing this compound via this method would require a carefully chosen combination of carbonyl precursors and a modified nitrogen source. For instance, a mixture of acetaldehyde (B116499) and other functionalized aldehydes could theoretically provide the carbon backbone. However, like the Hantzsch synthesis, controlling the regioselectivity to obtain a single, highly substituted product is a significant challenge, and the reaction often yields complex mixtures of isomers. chemistnotes.comresearchgate.net

Modern Catalytic Methods in the Synthesis of this compound and Analogs

Modern synthetic chemistry offers more precise and efficient tools for the construction of highly functionalized heterocycles. These methods often involve the functionalization of a pre-formed pyridine ring, providing greater control over regioselectivity.

A highly effective strategy for synthesizing the target molecule involves a two-step process starting from a commercially available chloropyridine. A plausible route begins with 2,5-dichloro-3-methylpyridine (B1300166).

Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. stackexchange.com Nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen). stackexchange.com In 2,5-dichloro-3-methylpyridine, the C2-Cl is more activated than the C5-Cl. This allows for a selective reaction with a nitrogen nucleophile. For instance, reacting 2,5-dichloro-3-methylpyridine with pyrrolidine under heated conditions would likely lead to the substitution of the C2-chlorine, yielding 2-(pyrrolidin-1-yl)-5-chloro-3-methylpyridine. The reaction between halopyridines and amines is a well-established method for forming such C-N bonds. youtube.com

Palladium-Catalyzed Amination: The remaining chlorine at the C5 position can then be replaced with an amino group using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds and is widely used for the synthesis of arylamines from aryl halides. mit.edunih.gov Using a source of ammonia (such as aqueous ammonia or an ammonium salt) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BrettPhos, RuPhos, KPhos) can effectively introduce the primary amine at the C5 position. mit.edunih.gov Alternatively, a protected amine equivalent could be used.

An alternative, and perhaps more common, pathway involves introducing a nitro group which is later reduced to the amine.

Nitration: Starting with a suitable pyridine precursor.

Nucleophilic Aromatic Substitution (SNAr): A key step would be the reaction of a 6-chloro-5-methyl-3-nitropyridine with pyrrolidine. The nitro group strongly activates the ring for SNAr, facilitating the displacement of the chloride by the pyrrolidine nucleophile.

Reduction: The final step is the reduction of the nitro group to the primary amine using standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or reduction with metals like iron or tin in acidic media.

The table below summarizes representative conditions for these modern synthetic steps.

| Reaction Type | Substrate Example | Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine derivative | Pyrrolidine | Heat, optional base (e.g., K₂CO₃) | 2-(Pyrrolidin-1-yl)pyridine derivative | youtube.com |

| Buchwald-Hartwig Amination | 5-Chloro-3-methylpyridine derivative | Ammonia source, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos) | Base (e.g., NaOt-Bu), solvent (e.g., toluene), heat | 5-Amino-3-methylpyridine derivative | mit.edunih.gov |

| Nitro Group Reduction | 3-Nitropyridine derivative | H₂, Pd/C or Fe/HCl | Solvent (e.g., EtOH, MeOH), room temp. or heat | 3-Aminopyridine derivative | N/A |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis. While direct application to the final assembly of this compound is less documented than metal-catalyzed routes, organocatalysts can play a role in preparing key intermediates. researchgate.net

For example, photochemical organocatalytic methods have been developed for the functionalization of pyridines. researchgate.neticiq.orgacs.org These reactions often proceed via pyridinyl radicals, generated by a single-electron transfer (SET) from an excited catalyst to a protonated pyridine. iciq.orgacs.org This allows for novel C-H functionalization pathways that are complementary to traditional methods. While current examples focus on C-C bond formation (e.g., alkylation), the development of organocatalytic C-N bond-forming reactions could provide future pathways to aminopyridine derivatives. researchgate.netacs.org

Green Chemistry Principles in Synthetic Route Design

The synthesis of complex heterocyclic compounds such as this compound is increasingly being guided by the principles of green chemistry to enhance sustainability, reduce waste, and improve safety. These principles are applied from the selection of starting materials to the final purification steps, aiming to create more environmentally benign synthetic pathways. Key green chemistry strategies applicable to the synthesis of substituted pyridines include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, and the selection of greener solvents and catalysts.

One-pot multicomponent reactions represent a highly efficient and atom-economical approach. nih.govacs.org These reactions, such as the Hantzsch or Guareschi-Thorpe pyridine syntheses, combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation, solvent usage, and energy consumption. rsc.orgresearchgate.netmdpi.com For a polysubstituted pyridine, an MCR approach could theoretically combine precursors for the pyridine core with the necessary methyl and amino functionalities in a convergent manner. The advantages of this method include high synthetic efficiency and the generation of pure products with minimal waste. acs.org

Microwave-assisted organic synthesis is another cornerstone of green chemistry that has been successfully applied to the creation of pyridine derivatives. nih.govacs.org Compared to conventional heating methods, microwave irradiation offers significant benefits, including dramatically reduced reaction times (from hours to minutes), improved reaction yields, and often, cleaner reaction profiles with fewer byproducts. nih.gov This technique's efficiency stems from the direct and rapid heating of the reaction mixture, leading to uniform temperature distribution and accelerated reaction rates. acs.org

The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry promotes the use of safer alternatives such as water, ethanol, or supercritical fluids like carbon dioxide. rsc.orggoogle.com Aqueous-based MCRs, for instance, have been developed for pyridine synthesis where the final product may precipitate from the reaction medium, simplifying work-up and purification. rsc.org Furthermore, solvent- and halide-free synthesis methods are being explored to further reduce environmental impact and improve the atom economy of the reaction. rsc.org

The following table summarizes the comparison between conventional and green synthetic approaches for pyridine derivatives.

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Reaction Type | Stepwise, with isolation of intermediates | One-pot, multicomponent reactions (MCRs) nih.govrsc.org |

| Heating Method | Conventional heating (oil bath, heating mantle) | Microwave irradiation nih.govacs.org |

| Reaction Time | Often several hours to days | Minutes to a few hours acs.org |

| Solvents | Often volatile organic compounds (VOCs) | Water, ethanol, supercritical CO2, or solvent-free conditions rsc.orgrsc.org |

| Atom Economy | Lower, due to multiple steps and byproducts | Higher, as more atoms from reactants are incorporated into the final product rsc.org |

| Waste Generation | Higher volume of solvent and byproduct waste | Minimized waste, simpler work-up rsc.org |

| Energy Consumption | High, due to prolonged heating | Lower, due to shorter reaction times and efficient heating |

By integrating these green chemistry principles, the synthetic design for compounds like this compound can be shifted towards more sustainable and efficient methodologies.

Purification and Isolation Techniques for Substituted Pyridines

The purification and isolation of the target compound from a reaction mixture are critical steps to ensure high purity for subsequent applications. The physicochemical properties of substituted pyridines—such as their basicity, polarity, and solubility—dictate the most effective purification strategies. researchgate.net A range of techniques, from classical methods to advanced chromatographic systems, can be employed.

Extraction and Washing: A primary and effective method for removing impurities from pyridine-containing reaction mixtures involves acid-base extraction. Since pyridine and its derivatives are weak bases, they can be protonated by washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1-5% HCl). researchgate.net This converts the pyridine derivative into its water-soluble pyridinium (B92312) salt, which partitions into the aqueous layer, separating it from non-basic impurities. The aqueous layer can then be collected, neutralized with a base to regenerate the free pyridine derivative, and extracted back into an organic solvent. researchgate.net Washing with a saturated aqueous copper sulfate (B86663) (CuSO4) solution is another technique, where the pyridine complexes with the copper ions and is drawn into the aqueous phase. researchgate.net

Crystallization: Crystallization is a powerful technique for purifying solid compounds. If the synthesized substituted pyridine is a solid, it can be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Chromatography: Chromatography is one of the most versatile and widely used purification techniques in organic synthesis.

Flash Column Chromatography: This is a common method for purifying multi-gram quantities of material. The crude product is loaded onto a column of silica gel or alumina and eluted with a solvent system of appropriate polarity (e.g., ethyl acetate/hexanes). mdpi.comnih.gov The components of the mixture travel through the column at different rates and are collected as separate fractions.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC is used. It operates on the same principles as column chromatography but uses high pressure to pass the solvent through a column with smaller particle sizes, providing superior separation. nih.gov

pH-Zone-Refining Counter-Current Chromatography (CCC): This is a specialized liquid-liquid chromatography technique that avoids the use of solid supports. It is particularly effective for separating ionizable compounds like pyridine derivatives. nih.gov In this method, a two-phase solvent system is used, with an acid in the aqueous mobile phase (eluter) and a base in the organic stationary phase (retainer). The separation is based on the differential partitioning of the components according to their pKa values, allowing for the purification of large samples to a high degree of purity. nih.gov

Distillation: For liquid pyridine derivatives, fractional distillation can be an effective purification method, especially for removing impurities with significantly different boiling points. lookchem.comgoogle.com This process is often performed after drying the compound with agents like potassium hydroxide (B78521) (KOH) or calcium hydride (CaH2). lookchem.com

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. The following table outlines the applicability of various techniques.

| Purification Technique | Scale | Phase of Compound | Principle of Separation | Key Advantages |

| Acid-Base Extraction | Small to Large | Liquid/Solid | Differential solubility based on pH researchgate.net | Removes acidic, basic, and neutral impurities effectively. |

| Crystallization | Small to Large | Solid | Differential solubility in a solvent system google.com | Can yield very pure material; scalable. |

| Flash Chromatography | Milligram to Multi-gram | Solid/Liquid | Differential adsorption on a solid support nih.gov | Fast, versatile, and widely applicable. |

| HPLC | Microgram to Gram | Solid/Liquid | High-resolution differential partitioning | Achieves very high purity; excellent for complex mixtures. nih.gov |

| Counter-Current Chromatography | Gram-scale | Solid/Liquid | Differential partitioning between two immiscible liquids nih.gov | No solid support, avoids irreversible adsorption; high sample loading. |

| Distillation | Large | Liquid | Difference in boiling points lookchem.com | Effective for volatile compounds and solvent removal. |

Chemical Reactivity, Derivatization, and Functionalization of 5 Methyl 6 Pyrrolidin 1 Yl Pyridin 3 Amine

Amination Reactions and Derivatives

The primary amino group at the C-3 position of 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine is a key site for derivatization. Standard amination and amidation protocols can be readily applied to modify this functional group, leading to a wide array of derivatives with potentially altered chemical and biological properties.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This transformation is useful for introducing a variety of substituents and can modulate the electronic properties of the pyridine (B92270) ring.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a suitable solvent like pyridine, produces sulfonamide derivatives.

Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield secondary or tertiary amine derivatives.

Copper-Catalyzed Amination: While the molecule already possesses amino groups, the principles of copper-catalyzed amination of halo-pyridines represent a fundamental synthetic route to such compounds. rsc.orgresearchgate.net For instance, the synthesis of aminopyridines often employs copper(I) oxide as a catalyst with a suitable ligand like N,N'-dimethylethylenediamine (DMEDA) in a solvent such as ethylene (B1197577) glycol. rsc.orgresearchgate.net These conditions facilitate the coupling of aryl halides with amines, a process foundational to the synthesis of the parent compound itself.

| Reaction Type | Reagents | Typical Product |

|---|---|---|

| Acylation | Acetyl chloride, Triethylamine | N-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)-4-methylbenzenesulfonamide |

| Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl-5-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine |

Electrophilic Aromatic Substitution Studies on the Pyridine Ring

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. However, the reactivity and regioselectivity of EAS on this compound are strongly influenced by the three substituents. The primary amine at C-3 and the pyrrolidino group at C-6 are powerful activating groups, while the methyl group at C-5 is a weaker activating group.

The directing effects of these groups are as follows:

C-3 Amino Group: Strongly activating, ortho, para-directing (directs to C-2, C-4, and C-6).

C-6 Pyrrolidino Group: Strongly activating, ortho, para-directing (directs to C-5 and C-3).

C-5 Methyl Group: Weakly activating, ortho, para-directing (directs to C-4, C-6, and C-2).

Considering the occupied positions, the vacant C-2 and C-4 positions are the most likely sites for electrophilic attack. The powerful activating effect of the C-3 amino group is expected to strongly direct incoming electrophiles to its ortho positions, C-2 and C-4. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to occur preferentially at these sites. masterorganicchemistry.comlibretexts.org For example, mononitration using nitric acid in sulfuric acid would be expected to yield a mixture of 2-nitro and 4-nitro derivatives. libretexts.orgmdpi.com

| Reaction | Typical Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Methyl-2-nitro-6-(pyrrolidin-1-yl)pyridin-3-amine and 5-Methyl-4-nitro-6-(pyrrolidin-1-yl)pyridin-3-amine |

| Bromination | Br2, FeBr3 or NBS | 2-Bromo-5-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine and 4-Bromo-5-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(3-Amino-5-methyl-6-(pyrrolidin-1-yl)pyridin-2-yl)ethan-1-one and 1-(5-Amino-3-methyl-2-(pyrrolidin-1-yl)pyridin-4-yl)ethan-1-one |

Nucleophilic Substitution Reactions Involving the Pyrrolidine (B122466) Moiety

The C6-N bond connecting the pyrrolidine ring to the pyridine core is generally stable. However, nucleophilic aromatic substitution (SNAr) could potentially lead to the displacement of the pyrrolidino group if the pyridine ring is sufficiently activated with strong electron-withdrawing groups. In its current form, the ring is electron-rich, making it unreactive towards nucleophiles. If the molecule were derivatized with strong electron-withdrawing groups (e.g., nitro groups at the C-2 and C-4 positions), the C-6 position would become electrophilic. Under these conditions, a strong nucleophile could potentially displace the pyrrolidine ring. Pyrrolidine itself is often used as a nucleophile in SNAr reactions to displace leaving groups like halogens from activated aromatic systems. nih.gov

Conversely, the pyrrolidine moiety itself is largely unreactive towards nucleophilic substitution. The C-N bonds within the saturated ring are not susceptible to cleavage by nucleophiles under normal conditions.

Functional Group Interconversions of the Amine and Pyridine Nitrogen

Both the primary exocyclic amine and the endocyclic pyridine nitrogen atom are sites for functional group interconversions.

Reactions of the C-3 Amino Group:

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, -OH, and -H.

Reactions of the Pyridine Nitrogen:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide alters the electronic properties of the ring, activating the C-2 and C-4 positions for nucleophilic attack and modifying the directing effects for electrophilic substitution.

N-Alkylation/N-Acylation: As a tertiary amine, the pyridine nitrogen can act as a nucleophile, reacting with alkyl halides or acyl halides to form quaternary pyridinium (B92312) salts. mdpi.com These salts can have different solubility profiles and biological activities compared to the parent compound.

Strategies for Introducing Chirality and Stereochemical Control

The parent compound, this compound, is achiral. Chirality can be introduced into its derivatives through several synthetic strategies.

Use of Chiral Building Blocks: A straightforward approach is to synthesize the molecule using an enantiomerically pure pyrrolidine derivative instead of pyrrolidine itself. For example, starting with (R)-2-methylpyrrolidine or (S)-3-hydroxypyrrolidine would result in a chiral final product. The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of a molecule by affecting its three-dimensional shape and interactions with chiral biological targets like proteins. nih.gov

Asymmetric Derivatization: The primary amine at the C-3 position can be acylated with a chiral carboxylic acid or reacted with a chiral aldehyde in a reductive amination process to create a diastereomeric mixture, which could then be separated. Alternatively, asymmetric catalysis could be employed to achieve stereoselective derivatization.

Substitution on the Pyrrolidine Ring: It is conceivable to introduce a chiral center on the pyrrolidine ring of the final molecule through reactions such as stereoselective alpha-lithiation followed by quenching with an electrophile, although this would require careful selection of directing groups and reaction conditions.

The introduction of stereogenic centers is a key strategy in medicinal chemistry to optimize pharmacodynamic and pharmacokinetic properties. nih.gov

Polymer-Supported Synthesis and Solid-Phase Methodologies for Derivatives

Solid-phase synthesis offers an efficient method for generating libraries of derivatives of this compound for applications such as structure-activity relationship (SAR) studies. The primary amine at the C-3 position provides a convenient handle for attachment to a polymer support. nih.gov

A potential solid-phase synthesis scheme could proceed as follows:

Immobilization: The primary amine is coupled to a suitable resin, such as a Rink amide resin, through an amide linkage. nih.govresearchgate.net

On-Resin Modification: With the molecule anchored to the solid support, various reactions can be performed. For example, electrophilic aromatic substitution (e.g., bromination) could be carried out on the pyridine ring. The pyrrolidine nitrogen or the pyridine nitrogen could also be functionalized.

Cleavage: After the desired modifications are complete, the final derivative is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA), to yield the purified product. researchgate.netmdpi.com

This methodology allows for the rapid and systematic synthesis of a multitude of analogs by varying the reagents used in the modification step, facilitating the exploration of the chemical space around the core scaffold.

Spectroscopic and Structural Elucidation Techniques in the Analysis of 5 Methyl 6 Pyrrolidin 1 Yl Pyridin 3 Amine and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is essential for a complete structural assignment.

Based on the analysis of substituent effects in substituted aminopyridines, the expected chemical shifts for this compound can be predicted. tandfonline.com The electron-donating nature of the amino and pyrrolidinyl groups, along with the influence of the methyl group, dictates the specific resonance frequencies of the pyridine (B92270) ring's protons and carbons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyridine Ring) | 7.5 - 7.7 | d | ~2.5 |

| H-4 (Pyridine Ring) | 6.8 - 7.0 | d | ~2.5 |

| NH₂ | 3.5 - 4.5 | br s | - |

| CH₃ | 2.1 - 2.3 | s | - |

| H-α (Pyrrolidine) | 3.2 - 3.4 | t | ~6.5 |

| H-β (Pyrrolidine) | 1.9 - 2.1 | m | ~6.5 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyridine Ring) | 145 - 148 |

| C-3 (Pyridine Ring) | 138 - 141 |

| C-4 (Pyridine Ring) | 120 - 123 |

| C-5 (Pyridine Ring) | 118 - 121 |

| C-6 (Pyridine Ring) | 155 - 158 |

| CH₃ | 16 - 18 |

| C-α (Pyrrolidine) | 48 - 52 |

| C-β (Pyrrolidine) | 24 - 27 |

While 1D NMR provides initial data, 2D NMR experiments are crucial for confirming the assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the aromatic protons H-2 and H-4, confirming their ortho-relationship on the pyridine ring. It would also show correlations between the adjacent methylene (B1212753) protons (H-α and H-β) within the pyrrolidine (B122466) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹H-¹³C one-bond couplings). An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the methyl proton signal (~2.2 ppm) and the methyl carbon signal (~17 ppm), and similarly connect the pyrrolidine and pyridine ring protons to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is invaluable for piecing together the molecular skeleton. Key expected correlations for this compound would include:

The methyl protons (CH₃) showing a correlation to C-5 and C-4 of the pyridine ring.

The pyrrolidine H-α protons showing correlations to C-6 of the pyridine ring and the pyrrolidine C-β.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The amino protons (NH₂) showing correlations to C-3 and C-4.

These combined 2D techniques provide a robust and unambiguous method for the complete structural assignment of the molecule. rsc.org

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly useful for studying crystalline and amorphous compounds, polymorphism, and intermolecular interactions that are averaged out in solution. preprints.org For this compound, ssNMR could be applied to:

Characterize Polymorphs: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) is a common technique used to obtain high-resolution spectra of solids and can readily distinguish between polymorphs. acs.org

Probe Intermolecular Interactions: ssNMR is sensitive to hydrogen bonding and other non-covalent interactions. For instance, the chemical shifts of the amine nitrogen and the pyridine ring nitrogen could be used to study hydrogen bonding networks within the crystal lattice.

Study Molecular Dynamics: Variable-temperature (VT) ssNMR experiments can provide insights into the dynamic processes occurring in the solid state, such as the rotation of the methyl group or conformational changes in the pyrrolidine ring. researchgate.net

The joint application of ssNMR with X-ray diffraction and computational modeling provides a comprehensive understanding of the solid-state structure of pyridine derivatives. acs.org

Mass Spectrometry (MS) Methodologies for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

HRMS provides a highly accurate measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound (Molecular Formula: C₁₀H₁₅N₃), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.

Calculated Exact Mass: C₁₀H₁₆N₃⁺ = 178.1339

Experimental Verification: HRMS analysis would be expected to yield an m/z value extremely close to this calculated mass (typically within 5 ppm), confirming the molecular formula and ruling out other potential elemental compositions. This high accuracy is crucial for confident identification.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern serves as a molecular fingerprint that provides detailed structural information. libretexts.org

For this compound, the fragmentation would likely be initiated by cleavage of the bonds alpha to the nitrogen atoms, which are typically the most facile fragmentation pathways for amines. libretexts.orgchemguide.co.uk A plausible fragmentation pathway for the [M+H]⁺ ion (m/z 178.1) would involve:

Loss of the pyrrolidine ring: Cleavage of the C-N bond connecting the pyrrolidine to the pyridine ring could lead to characteristic neutral losses or charged fragments. A common fragmentation for N-alkyl amines is the cleavage of the C-C bond adjacent to the C-N bond.

Fragmentation of the pyrrolidine ring: The saturated pyrrolidine ring can undergo ring-opening followed by the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the molecular ion is another possible fragmentation, leading to an ion at m/z 163.1.

Predicted Key Fragments in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment m/z | Proposed Neutral Loss |

|---|---|---|---|

| 178.1 | [M+H]⁺ | - | - |

| 178.1 | [C₉H₁₃N₃]⁺ | 163.1 | •CH₃ |

| 178.1 | [C₆H₇N₃]⁺ | 121.1 | C₄H₈ (Butene) |

| 178.1 | [C₅H₅N₂]⁺ | 93.1 | C₅H₁₀N (Pyrrolidine radical) |

By analyzing these specific fragmentation patterns, the connectivity of the methyl, pyrrolidinyl, and amino groups to the pyridine core can be confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to specific vibrational modes of the chemical bonds within the molecule.

For this compound, the spectra would be dominated by vibrations characteristic of the amine, the substituted pyridine ring, the pyrrolidine ring, and the methyl group. researchgate.netpublish.csiro.au

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | Pyrrolidine & Methyl | 2850 - 2980 |

| N-H Scissoring Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C=C, C=N Ring Stretch | Pyridine Ring | 1450 - 1610 |

| CH₂ Scissoring Bend | Pyrrolidine Ring | 1440 - 1480 |

| C-N Aromatic Stretch | Aryl-Amine | 1250 - 1350 |

| C-N Aliphatic Stretch | Pyrrolidine-Pyridine | 1180 - 1280 |

| Ring Breathing Mode | Pyridine Ring | 990 - 1050 |

N-H Vibrations: The primary amine group (-NH₂) will give rise to two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, which are typically strong in the IR spectrum. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations from the pyridine ring will appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and pyrrolidine groups will be observed just below 3000 cm⁻¹. mdpi.com

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching vibrations (C=C and C=N) in the 1450-1610 cm⁻¹ region. cdnsciencepub.com A strong "ring breathing" mode, sensitive to substitution, is typically observed near 1000 cm⁻¹.

C-N Vibrations: The stretching vibration of the C-N bond connecting the amino group to the aromatic ring is expected in the 1250-1350 cm⁻¹ range. The C-N bond of the tertiary amine (pyrrolidine attached to the pyridine) will also have a characteristic stretching band.

The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the functional groups present, complementing the structural information obtained from NMR and MS to ensure a thorough and accurate elucidation of the this compound structure.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation and its interactions within the crystal lattice. While a specific crystal structure for this compound is not publicly documented, a detailed analysis of its close structural analog, 6-Methylpyridin-3-amine, offers significant insights into the expected solid-state structure.

The crystal structure of 6-Methylpyridin-3-amine reveals a monoclinic system and provides key geometric parameters. nih.govresearchgate.netnih.gov In this analog, the pyridine ring is nearly planar, with the methyl carbon and the amine nitrogen atoms being only slightly displaced from the ring plane, at 0.021(2) Å and 0.058(2) Å respectively. nih.govresearchgate.net This near-planarity is a common feature in substituted pyridine rings.

A crucial aspect of the solid-state structure of aminopyridines is the network of intermolecular interactions that stabilize the crystal packing. In the case of 6-Methylpyridin-3-amine, the crystal structure is significantly stabilized by intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net These bonds form between the hydrogen atom of the amino group (-NH₂) of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule, creating a linked network. nih.govresearchgate.net Quantum chemical calculations on various mono- and diaminopyridines confirm that the N-H···Npyr (pyridine nitrogen) hydrogen bond is typically the strongest intermolecular interaction in these crystal structures. researchgate.netepa.gov

Table 1: Crystallographic Data for the Analog Compound 6-Methylpyridin-3-amine nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.4240 (17) |

| b (Å) | 7.0560 (14) |

| c (Å) | 10.658 (2) |

| β (°) | 105.23 (3) |

| Volume (ų) | 611.3 (2) |

| Key Interaction | Intermolecular N-H···N Hydrogen Bonds |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. wikipedia.org For organic molecules like this compound, the absorption of UV-Vis radiation promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. wikipedia.org The resulting spectrum provides valuable information about the molecule's electronic structure, particularly its conjugated systems and non-bonding electrons.

The electronic spectrum of aminopyridine derivatives is typically characterized by two main types of transitions: π → π* and n → π*. libretexts.org

π → π transitions* involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally high-intensity (high molar absorptivity) and are associated with the conjugated π-system of the pyridine ring. libretexts.org

n → π transitions* involve the promotion of an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to an antibonding π* orbital. These transitions are typically of lower intensity than π → π* transitions. libretexts.org

The absorption maxima (λmax) for these transitions are highly sensitive to the molecular structure and the solvent environment. The substitution pattern on the pyridine ring significantly affects the electronic distribution and, consequently, the energy of the electronic transitions. For this compound, the electron-donating amino and pyrrolidinyl groups are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted pyridine, due to the extension of the conjugated system and raising the energy of the highest occupied molecular orbital (HOMO).

Solvent polarity also plays a critical role, a phenomenon known as solvatochromism. wikipedia.org The effect of the solvent on the absorption spectrum can provide insights into the nature of the electronic transition.

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often causes a shift to shorter wavelengths for n → π* transitions. This is because polar, protic solvents can stabilize the ground state's non-bonding electrons through hydrogen bonding, increasing the energy gap for the transition. libretexts.org

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity can lead to a shift to longer wavelengths, particularly if the excited state is more polar than the ground state and is thus stabilized by the polar solvent. libretexts.org

Studies on various aminopyridine derivatives and related compounds consistently demonstrate these effects. For instance, the electronic absorption spectra of aminopyridine Schiff bases show distinct bands for π → π* and intramolecular charge transfer transitions, with their positions varying significantly in solvents like dioxane, chloroform, ethanol, and DMF. unilag.edu.ngasianpubs.org Similarly, solvatochromic studies on styrylpyridinium dyes and other pyridine derivatives show a clear correlation between the absorption maxima and empirical solvent polarity scales like the ET(30) scale. nih.govbg.ac.rsnih.gov

Table 2: Typical Electronic Transitions and Solvent Effects for Aminopyridine Analogs

| Transition Type | Typical Wavelength Region | Relative Intensity | Effect of Increasing Solvent Polarity |

|---|---|---|---|

| π → π | 200-350 nm | High (ε > 1,000) | Bathochromic shift (Red shift) libretexts.org |

| n → π | 250-400 nm | Low (ε < 1,000) | Hypsochromic shift (Blue shift) libretexts.org |

For this compound, one would expect to observe characteristic π → π* and n → π* absorption bands. A systematic study in solvents of varying polarity would likely reveal a hypsochromic shift of the n → π* band in protic solvents (e.g., ethanol, water) and a bathochromic shift of the π → π* band in polar solvents, confirming the nature of its electronic transitions and providing insight into the charge distribution in its ground and excited states. sciforum.netresearchgate.net

Computational Chemistry and Molecular Modeling of 5 Methyl 6 Pyrrolidin 1 Yl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a host of other properties. For 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to optimize the molecule's three-dimensional structure and compute its fundamental electronic characteristics. ijcce.ac.irresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing the most stable spatial arrangement of the atoms.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is indicative of the molecule's ionization potential and its nucleophilic character. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the LUMO energy relates to the electron affinity and electrophilic character of the molecule; a lower LUMO energy indicates a greater ability to accept electrons. youtube.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring and the nitrogen atom of the pyrrolidine (B122466) ring, indicating these are the most probable sites for electrophilic attack. The LUMO would likely be distributed across the pyridine (B92270) ring system, highlighting potential sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound This table presents hypothetical data based on typical values for similar heterocyclic compounds.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -5.85 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | -1.20 | Indicates electron-accepting capability (electrophilicity). |

| Energy Gap (ΔE) | 4.65 | Suggests moderate chemical reactivity and good kinetic stability. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net This technique is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions like hydrogen bonding and electrophilic/nucleophilic attacks. nih.govnih.gov

The MEP map is color-coded to denote different potential regions:

Red: Indicates regions of high electron density and strong negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like nitrogen and oxygen). These are the most likely sites for electrophilic attack. mdpi.com

Blue: Represents regions of low electron density and positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These are favorable sites for nucleophilic attack. mdpi.com

Green: Denotes regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the pyridine ring and the exocyclic amino group, highlighting their susceptibility to protonation and interaction with electrophiles. nih.gov The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their role as hydrogen bond donors.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. The pyrrolidine ring is known for its conformational flexibility, adopting various puckered "envelope" and "twist" forms. nih.gov Furthermore, rotation around the single bond connecting the pyrrolidine ring to the pyridine core introduces additional degrees of freedom.

Conformational analysis aims to identify the most stable conformers (isomers that differ by rotation around single bonds) and to map the potential energy surface (PES) that describes the energy changes associated with these rotations. researchgate.net Computational methods can systematically explore the conformational space to locate low-energy minima. researchgate.net The results of such an analysis would reveal the preferred spatial arrangement of the pyrrolidine and pyridine rings and how substituents influence this preference. Understanding the dominant conformations is crucial, as only specific conformers may be able to bind effectively to a biological target. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and conformational analysis provide static pictures of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its environment (e.g., water) at an atomistic level. sciprofiles.comucl.ac.uk

For this compound, an MD simulation could:

Reveal the flexibility of the molecule and the transitions between different conformations in solution.

Analyze the stability of hydrogen bonding networks with solvent molecules.

Simulate the dynamic process of the molecule binding to a biological target, providing a more realistic view of the interaction compared to static docking. researchgate.net

Assess the stability of the ligand-protein complex once formed. nih.gov

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. nih.gov These studies can map the entire reaction pathway from reactants to products, identifying transition states and intermediates. nih.gov By calculating the activation energies, researchers can predict the feasibility and rate of a reaction.

For a molecule like this compound, quantum chemical studies could investigate various reactions, such as its synthesis via amination or its metabolic pathways. rsc.org For instance, a study could model the final step in a potential synthesis, such as a Buchwald-Hartwig or Ullmann-type coupling, to understand the role of catalysts and predict reaction outcomes. Such computational investigations can help optimize reaction conditions and provide a deeper understanding of the underlying chemical processes. imrpress.com

In Silico Prediction of Molecular Interactions with Potential Biological Targets (e.g., Molecular Docking)

Given that many pyridine and pyrrolidine derivatives exhibit biological activity, a key computational application is predicting the interaction of this compound with potential protein targets. mdpi.comfrontiersin.org Molecular docking is a widely used in silico technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. alliedacademies.orgalliedacademies.org

The process involves:

Obtaining the 3D structures of the ligand (optimized via DFT) and the target protein (often from a database like the Protein Data Bank).

Using a docking algorithm to sample a large number of possible binding poses of the ligand within the protein's binding site.

Scoring these poses based on a function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable interaction. semanticscholar.org

Aminopyrimidine and aminopyridine structures are common scaffolds in kinase inhibitors. nih.govekb.eg Therefore, a likely application would be docking this compound into the ATP-binding site of various kinases. The results would predict the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. researchgate.netalliedacademies.org This information is critical for understanding the molecule's potential mechanism of action and for guiding the design of more potent and selective analogs.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table presents hypothetical data to exemplify the output of a molecular docking study.

| Parameter | Value/Description |

|---|---|

| Target Protein | Protein Kinase X (PDB ID: 1XXX) |

| Binding Energy (Docking Score) | -9.5 kcal/mol |

| Key Hydrogen Bond Interactions | Amino group N-H with backbone C=O of GLU-110; Pyridine N with backbone N-H of MET-112 |

| Key Hydrophobic Interactions | Methyl group with VAL-90; Pyrrolidine ring with LEU-160 and ALA-88 |

Chemoinformatics Approaches for Library Design and Virtual Screening

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies focused on the application of chemoinformatics for library design and virtual screening centered on the scaffold of this compound. While chemoinformatics is a powerful and widely utilized discipline in drug discovery for designing focused compound libraries and performing virtual screening to identify potential drug candidates, this particular compound has not been documented as a central scaffold in such public-domain research.

Chemoinformatics approaches typically involve the use of computational methods to analyze and manipulate chemical information. For library design, this could involve creating a diverse set of virtual compounds by modifying a core structure, such as this compound, to explore the surrounding chemical space. Virtual screening, on the other hand, employs computational techniques to screen large libraries of compounds against a biological target to identify molecules that are likely to bind and exert a desired effect.

Despite the applicability of these methods, dedicated research employing this compound as a foundational element for these computational strategies has not been published in accessible scientific literature. General computational studies on related heterocyclic scaffolds, like pyridine and pyrrolidine derivatives, are prevalent and demonstrate the utility of these methods in identifying novel bioactive molecules. However, direct extrapolation of these findings to this compound would be speculative without specific experimental or computational validation.

The lack of published data prevents the creation of detailed research findings or data tables specifically relevant to this compound's use in chemoinformatic library design or virtual screening campaigns. Future research may explore the potential of this scaffold using such computational approaches, which could lead to the generation of specific data.

Investigation of Molecular Interactions and Biochemical Mechanism Studies of 5 Methyl 6 Pyrrolidin 1 Yl Pyridin 3 Amine and Its Analogs

In Vitro Binding Assays with Recombinant Proteins (e.g., Radioligand Binding, Surface Plasmon Resonance)

In vitro binding assays are essential for quantifying the affinity of a ligand for its specific protein target. Radioligand binding assays, for instance, are used to determine the affinity of compounds for receptors such as G-protein-coupled receptors (GPCRs). In studies of analogs with a 1H-pyrrolo[3,2-c]quinoline scaffold, the affinity for the human serotonin (B10506) 6 receptor (5-HT6R), expressed in HEK293 cells, was assessed using [3H]-LSD as the radioligand. nih.gov These experiments yield inhibition constant (Ki) values, which indicate the concentration of the compound required to inhibit 50% of the radioligand binding. nih.gov Similarly, the affinity of pyridine-based analogs for the 5-HT1A receptor has been characterized, demonstrating the utility of these assays in profiling compounds against specific receptor subtypes. nih.gov

| Compound | Target Receptor | Assay Type | Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| PZ-1643 (a 1H-pyrrolo[3,2-c]quinoline analog) | 5-HT6R | [3H]-LSD Radioligand Binding | 1.5 | nih.gov |

| Compound 9 (a 1H-pyrrolo[3,2-c]quinoline analog) | 5-HT6R | [3H]-LSD Radioligand Binding | 2.1 | nih.gov |

| Compound 13 (a 1H-pyrrolo[3,2-c]quinoline analog) | 5-HT6R | [3H]-LSD Radioligand Binding | 1.4 | nih.gov |

| Compound 40 (a 2-pyridinemethylamine derivative) | 5-HT1A | Radioligand Binding | Data not specified as Ki | nih.gov |

Enzymatic Inhibition/Activation Studies in Cell-Free Systems

Cell-free enzymatic assays are critical for determining whether a compound acts as an inhibitor or activator of a specific enzyme and for quantifying its potency, typically as an IC50 value (the concentration required for 50% inhibition). Analogs of 5-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine have been evaluated against various enzymes. For example, a pyrrolidine-containing analog based on a pyrido[3,4-d]pyrimidine (B3350098) scaffold was tested for its ability to inhibit Monopolar Spindle 1 (MPS1) kinase. acs.org In another study, a series of 5-aminomethyl-pyridines, which are structural analogs, were investigated as potential inhibitors of Dipeptidyl peptidase-4 (DPP-4), a serine protease. nih.gov These studies often include evaluations against related enzymes (e.g., CDK2 for MPS1 inhibitors, DPP-8 for DPP-4 inhibitors) to assess selectivity, a key parameter for therapeutic potential. acs.orgnih.gov

| Compound/Analog Series | Target Enzyme | Inhibitory Potency (IC50, nM) | Selectivity Profile | Reference |

|---|---|---|---|---|

| Pyrrolidine-containing pyrido[3,4-d]pyrimidine (Cpd 46) | MPS1 Kinase | 1400 | CDK2 IC50 > 10000 nM | acs.org |

| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | DPP-4 | 10 | DPP-8 IC50 = 6600 nM (660-fold selectivity) | nih.gov |

| Other 5-aminomethyl-pyridines | DPP-4 | < 50,000 | Selectivity over DPP-8 evaluated | nih.gov |

Receptor-Ligand Interaction Profiling

Beyond determining binding affinity, it is crucial to understand the nature of the interaction between a ligand and its receptor. This includes identifying the specific binding site and the key molecular interactions, such as hydrogen bonds and salt bridges, that stabilize the complex. For analogs targeting GPCRs like the 5-HT6 receptor, molecular dynamics simulations have been used to determine the quality of salt bridges formed with key residues, such as D3.32. nih.gov The interaction profile of analogs can also be explored across different receptor families. For instance, 2-amino-1-methyl-6-phenylimidazo[4,5b]pyridine (PhIP), a related heterocyclic amine, has been studied for its potential interaction with the androgen receptor (AR) through docking experiments. nih.gov A well-known structural analog, nicotine (B1678760) (3-[(2S)-1-methylpyrrolidin-2-yl]pyridine), demonstrates complex interaction profiling, acting as an agonist at most nicotinic acetylcholine (B1216132) receptors (nAChRs) while functioning as an antagonist at the nAChRα9 and nAChRα10 subunits. wikipedia.org This differential activity highlights the subtleties of receptor-ligand interactions. wikipedia.org

Analysis of Structure-Based Design Principles for Molecular Recognition

Structure-based design leverages three-dimensional structural information of a protein-ligand complex to guide the optimization of inhibitors. X-ray crystallography provides high-resolution insights into the binding mode of a compound, revealing key interactions that are essential for molecular recognition. acs.org For example, the crystal structure of a pyrido[3,4-d]pyrimidine analog bound to MPS1 kinase showed that the core scaffold binds to the hinge region of the enzyme. acs.org This analysis revealed that a 6-methyl group is positioned near the gatekeeper residue Met602, which is critical for achieving selectivity over other kinases like CDK2. acs.org

Structure-activity relationship (SAR) studies complement this approach by correlating chemical modifications with changes in biological activity. For aminomethyl-pyridine based DPP-4 inhibitors, SAR analysis demonstrated that the substitution pattern on the pyridine (B92270) ring is crucial for inhibitory activity. nih.gov Specifically, placing the aminomethyl group at the β-position relative to the ring nitrogen resulted in significantly higher potency compared to placing it at the α-position. nih.gov Similarly, in the design of renin inhibitors, the introduction of a basic amine was essential for interaction with the two catalytic aspartic acid residues, and optimization of substituents led to an induced-fit conformational change in the protein, greatly enhancing potency. researchgate.net These principles—hinge binding, exploitation of selectivity pockets, induced fit, and precise positioning of key functional groups—are fundamental to the rational design of potent and selective inhibitors. acs.orgresearchgate.net

Biophysical Characterization of Protein-Compound Interactions (e.g., Isothermal Titration Calorimetry, MicroScale Thermophoresis)

Biophysical techniques provide quantitative data on the physical principles underlying protein-ligand interactions. nih.govdntb.gov.ua Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (dissociation constant, KD), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS). This detailed thermodynamic profile can reveal the driving forces behind the binding event, such as whether it is enthalpically or entropically driven.

MicroScale Thermophoresis (MST) is another powerful technique that measures the directed movement of molecules along a temperature gradient. This movement is sensitive to changes in the size, charge, and solvation shell of a molecule. When a ligand binds to a target protein, these properties are altered, leading to a change in the thermophoretic movement of the fluorescently labeled protein. MST can be used to determine binding affinities in a wide range of solution conditions and requires only small amounts of the protein sample. Together, these biophysical methods provide a comprehensive characterization of the binding event, complementing the data obtained from binding and enzymatic assays. nih.govdntb.gov.ua

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Methyl 6 Pyrrolidin 1 Yl Pyridin 3 Amine Derivatives

Systematic Modification of the Pyridine (B92270) Ring Substituents and Their Impact on Molecular Interactions

The pyridine ring serves as a central scaffold for 5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine and its derivatives. Modifications to the substituents on this ring can significantly alter the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its binding affinity and selectivity for a target protein. dntb.gov.uamdpi.com

Research on various pyridine derivatives has shown that the nature and position of substituents are critical for biological activity. dntb.gov.ua For instance, introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can modulate the pKa of the pyridine nitrogen and the exocyclic amine, affecting their ability to form hydrogen bonds or ionic interactions within a protein binding pocket. nih.gov The 5-methyl group on the parent compound is a small, lipophilic group that may engage in van der Waals interactions. Altering this position can probe the steric and hydrophobic tolerance of the binding site.

Key modifications and their potential impacts include:

Modification of the 5-Methyl Group: Replacing the methyl group with larger alkyl groups could explore the size limits of the corresponding pocket. Substitution with polar groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) could introduce new hydrogen bond donor or acceptor capabilities, potentially enhancing binding affinity if the target has complementary residues. mdpi.com Conversely, bulky groups may lead to steric clashes and reduced activity. dntb.gov.ua

Substitution at the 2- and 4-Positions: These positions are unsubstituted in the parent compound, representing key opportunities for modification. Adding small halogen atoms (e.g., -F, -Cl) can alter the electronic distribution (via inductive effects) and introduce halogen bonding, a recognized non-covalent interaction in drug design. Introducing hydrogen bond acceptors or donors could form additional interactions with the target.

Electronic Effects: A systematic study of substituents with varying electronic properties (e.g., -NO2, -CN, -Cl as EWGs; -OH, -OCH3 as EDGs) at the 4-position can reveal the electronic requirements for optimal activity. nih.gov DFT studies on related systems show that such substitutions directly impact the HOMO-LUMO gap and the partial charge density on the pyridine nitrogen, influencing its coordination and interaction capabilities. nih.gov

The following interactive table illustrates potential modifications to the pyridine ring and their predicted impact on molecular interactions, based on general principles observed in related pyridine series.

| Position of Modification | Substituent (R) | Predicted Effect on Interaction | Rationale |

| C5 | -H | Loss of hydrophobic interaction | Removal of the methyl group reduces van der Waals contact. |

| C5 | -CF3 | Potential for steric clash; altered electronics | The trifluoromethyl group is much larger and strongly electron-withdrawing. |

| C5 | -OCH3 | Potential new H-bond acceptor | The oxygen atom can interact with H-bond donors in the target site. mdpi.com |

| C4 | -Cl | Halogen bonding; electron-withdrawing | Can form favorable interactions with electron-rich atoms like oxygen. nih.gov |

| C4 | -NH2 | New H-bond donor/acceptor | The amino group can significantly increase polarity and form strong directional bonds. dntb.gov.ua |

| C2 | -F | Altered pKa; potential H-bond acceptor | Fluorine can modulate the basicity of the pyridine nitrogen and nearby amine. |

Exploration of the Pyrrolidine (B122466) Moiety Modifications

The pyrrolidine ring is a five-membered saturated heterocycle whose conformation and substitution pattern can profoundly influence the biological profile of a molecule. nih.gov As a privileged scaffold in medicinal chemistry, its non-planar, puckered nature allows for a three-dimensional exploration of chemical space that is not possible with flat aromatic rings. nih.govresearchgate.net

SAR studies on other classes of compounds have shown that both the stereochemistry and the substituents on the pyrrolidine ring are critical for activity. nih.govnih.gov For derivatives of this compound, modifications to this moiety can impact how the molecule fits into its binding site and can introduce new points of interaction.

Potential avenues for exploration include:

Ring Puckering and Conformation: The pyrrolidine ring is not flat and exists in "envelope" or "twist" conformations. nih.gov Adding substituents can lock the ring into a specific conformation that may be more or less favorable for binding. For example, fluorination has been shown to induce significant conformational changes in proline, a related structure. beilstein-journals.org

Substitution on the Ring: Introducing small functional groups at the C2, C3, or C4 positions of the pyrrolidine ring can probe for additional interactions.

Hydroxyl (-OH) groups: Can act as hydrogen bond donors and acceptors, increasing hydrophilicity.

Methyl (-CH3) groups: Can provide beneficial hydrophobic interactions if the binding pocket has a suitable lipophilic region.

Fluoro (-F) groups: Can alter local electronics and engage in favorable fluorine-protein interactions. The stereochemistry of fluorine substitution is critical, as it can induce gauche effects that influence ring conformation. beilstein-journals.org

Ring Size Variation: Expanding the pyrrolidine to a piperidine (B6355638) (six-membered ring) or contracting it to an azetidine (B1206935) (four-membered ring) would significantly alter the geometry and the vector of the pyridine scaffold relative to any interacting protein, likely having a profound impact on activity.

The table below summarizes potential modifications to the pyrrolidine moiety and their expected consequences.

| Modification Type | Example Substituent | Position | Potential Impact on Activity |

| Hydroxylation | -OH | C3 | Introduce H-bonding; creates stereocenter. nih.gov |

| Methylation | -CH3 | C3 | Probe for hydrophobic pocket; creates stereocenter. |

| Fluorination | -F | C4 | Modulate pKa, conformation, and metabolic stability. beilstein-journals.org |

| Ring Expansion | N/A | N/A | Alters the angle and distance of the pyridine core relative to the target. |

| Ring Contraction | N/A | N/A | Significantly changes molecular geometry and flexibility. |

Alterations of the Amine Group and Their Contribution to Binding Affinity

Key modifications to the 3-amino group could include:

Alkylation: Conversion of the primary amine (-NH2) to a secondary (-NHR) or tertiary (-NR2) amine would systematically remove hydrogen bond donating capacity while potentially introducing new van der Waals interactions. This modification would also increase the basicity of the nitrogen, which could strengthen an ionic interaction with an acidic residue (e.g., Asp, Glu) in the target protein. However, studies on other scaffolds have shown that such modifications can also lead to reduced affinity if the H-bond donating ability is crucial. nih.gov

Acylation: Converting the amine to an amide (-NHC(O)R) would neutralize its basicity and change its role from a hydrogen bond donor/acceptor to primarily an acceptor (via the carbonyl oxygen). The amide plane introduces conformational rigidity and the 'R' group can be varied to explore additional binding pockets.

Replacement with Other Functional Groups: Replacing the amine with a hydroxyl (-OH) or methoxy (-OCH3) group would significantly alter the electronic properties and hydrogen bonding capabilities at this position, providing insight into which interactions are most important for biological activity.

| Modification | Resulting Group | Change in H-Bonding | Change in Basicity | Potential Effect on Binding |

| Mono-methylation | -NHCH3 | Donor count reduced (2 -> 1) | Increased | May alter interaction with acidic residues. |

| Di-methylation | -N(CH3)2 | Donor count removed (2 -> 0) | Further Increased | Loss of H-bond donation; potential steric hindrance. |

| Acetylation | -NHCOCH3 | Donor count reduced; acceptor added | Removed (becomes neutral) | Loss of basic interaction; new H-bond acceptor (C=O). |

| Replacement | -OH | Becomes H-bond donor/acceptor | Removed (becomes acidic) | Drastic change in interaction type. |

Positional Isomerism and Stereoisomerism Studies

The spatial arrangement of functional groups is fundamental to a molecule's ability to interact with a chiral biological target like a protein. Both positional isomerism and stereoisomerism are critical considerations in the SAR of this compound derivatives.

Stereoisomerism: The parent compound is achiral. However, as discussed in section 7.2, substitution on the pyrrolidine ring (e.g., at the C3 position) would introduce a chiral center, leading to a pair of enantiomers (R and S isomers). It is well-established that enantiomers of a chiral drug can have widely different pharmacodynamic and pharmacokinetic properties. biomedgrid.com One enantiomer may fit perfectly into a binding site, while the other may bind weakly or not at all. In some cases, one enantiomer produces the desired therapeutic effect while the other is inactive or contributes to side effects. biomedgrid.com Therefore, if chiral derivatives are synthesized, it is essential to separate the enantiomers and test them individually to determine which stereoisomer possesses the optimal activity. SAR studies on related pyrrolidine-containing molecules have often found a strong preference for a specific stereoisomer, for instance, favoring a cis- over a trans-configuration between substituents on the ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational techniques used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govchemrevlett.com For a series of this compound derivatives, a QSAR study could provide valuable insights for designing more potent analogs. tandfonline.comnih.gov

A typical QSAR study involves:

Data Set Generation: A series of analogs is synthesized and their biological activity (e.g., IC50) is measured.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its constitutional, topological, physicochemical, and quantum-chemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. chemrevlett.com

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and external validation on a test set of compounds. nih.govnih.gov

For aminopyridine derivatives, relevant descriptors often include:

Topological Descriptors: Such as the Wiener index and Randić connectivity index, which describe molecular size and branching. nih.gov

Quantum Chemical Descriptors: Including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Physicochemical Descriptors: Such as the logarithm of the partition coefficient (logP) for lipophilicity, molar refractivity (MR) for steric bulk, and dipole moment for polarity.

A validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, helping to prioritize synthetic efforts towards the most promising candidates. tandfonline.com

| Descriptor Class | Example Descriptor | Property Represented | Potential Relevance to Activity |

| Physicochemical | AlogP | Lipophilicity/Hydrophobicity | Membrane permeability, hydrophobic interactions with target. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | How well the molecule fits into the binding site. |

| Electronic | Dipole Moment | Polarity and charge distribution | Strength of electrostatic interactions. |

| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability | Reactivity and formation of charge-transfer complexes. nih.gov |

| Topological | Wiener Index (W) | Molecular branching and compactness | Overall molecular shape and size. nih.gov |

Ligand Efficiency and Lipophilic Efficiency Analysis in Compound Optimization

In modern drug discovery, optimizing for high potency alone is often insufficient. It is equally important to maintain favorable physicochemical properties to ensure a good ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to guide this multi-parameter optimization process. csmres.co.uknih.gov

Ligand Efficiency (LE): This metric assesses the binding affinity of a compound in relation to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). wikipedia.org

Formula: LE = (1.37 * pIC50) / HAC